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Cat. No.: B024030

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenoxyphosphonium iodide, also known by its synonym triphenyl phosphite
methiodide, is a versatile phosphonium salt widely utilized in organic synthesis. It serves as a
key reagent in a variety of chemical transformations, including the conversion of alcohols to
alkyl iodides, dehydration of alcohols to alkenes, and dehydrohalogenation reactions. Its utility
Is particularly notable in the synthesis of complex molecules within the pharmaceutical and
agrochemical industries. This guide provides a comprehensive overview of its properties,
applications, and detailed experimental protocols.

Chemical Properties and Synonyms
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Property Value

Synonyms Triphen;I/I phosphite methiodide, |
Methyltriphenoxyphosphorus(1+) lodide

CAS Number 17579-99-6[1][2][3]

Molecular Formula C19H18I03P[1][2]

Molecular Weight 452.22 g/mol [1][2]

Appearance Beige to light brown powder[1]

Melting Point 142-146 °C[1][3]

Solubility Soluble in many organic solvents

Core Applications

Methyltriphenoxyphosphonium iodide is a reagent of choice for several critical organic
transformations:

Conversion of Alcohols to Alkyl lodides: It provides a reliable method for the synthesis of
primary and secondary alkyl iodides from the corresponding alcohols. This reaction is
particularly useful for sterically hindered alcohols.

o Dehydration of Alcohols: Under specific conditions, it acts as an effective dehydrating agent,
converting alcohols into alkenes. The choice of solvent plays a crucial role in the outcome of
this reaction.

o Dehydrohalogenation: It can be employed to induce the elimination of hydrogen halides from
alkyl halides, leading to the formation of alkenes.

» Nucleoside Chemistry: It is used for the selective conversion of the 5'-hydroxyl group of
nucleosides to the corresponding 5'-deoxy-5'-iodo derivative, a key transformation in the
synthesis of modified nucleosides for therapeutic and diagnostic applications.[4][5][6]

Experimental Protocols
Synthesis of Alkyl lodides from Alcohols
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This protocol details the preparation of neopentyl iodide from neopentyl alcohol, a classic
example of converting a sterically hindered primary alcohol to the corresponding iodide.

Procedure A: For Sterically Hindered Alcohols (e.g., Neopentyl lodide)[7][8]

e Apparatus Setup: A 500-mL, two-necked, round-bottomed flask is fitted with a reflux
condenser, which is equipped with a calcium chloride drying tube to protect the reaction from
moisture. A thermometer is placed to monitor the temperature of the liquid.

» Reagent Charging: The flask is charged with 136 g (115 mL, 0.439 mole) of triphenyl
phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (37 mL, 0.60 mole) of methyl
iodide.

o Reaction: The mixture is heated under gentle reflux using an electric heating mantle. The
temperature of the refluxing liquid will initially be around 75-80°C and will gradually rise to
about 130°C. This process takes approximately 24 hours, during which the mixture will
darken and begin to fume. The heat input should be adjusted as the reflux rate changes.

o Workup and Purification:

o The reaction mixture is distilled under reduced pressure through a 13-cm Vigreux column.
The fraction boiling below 65°C (at 50 mm Hg) is collected.

o The collected fraction is washed first with 50 mL of water, and then with 50-mL portions of
cold 1 N sodium hydroxide solution until the washings are free of phenol.

o The product is washed again with 50 mL of water and then dried over anhydrous calcium
chloride.

o Final purification is achieved by redistillation, yielding 51-60 g (64—75%) of neopentyl
iodide with a boiling point of 54-55°C (at 55 mm Hg).

Dehydration of Alcohols

Methyltriphenoxyphosphonium iodide is an effective reagent for the dehydration of alcohols,
particularly when used in aprotic solvents like 1,3-dimethylimidazolidin-2-one. The reaction
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mechanism involves an initial interaction between the alcohol and the phosphonium salt,
leading to the displacement of a phenoxide group.

A detailed, generalized experimental protocol for this application is not readily available in the
provided search results. Researchers should refer to the primary literature for specific
substrate-dependent conditions.

Conversion of 5'-Hydroxyl Group of Nucleosides to 5'-
Deoxy-5'-iodo Group

This transformation is a key step in the synthesis of many modified nucleosides.

A detailed experimental protocol with specific quantities and reaction conditions for the
iodination of nucleosides using methyltriphenoxyphosphonium iodide was not found in the

provided search results. It is recommended to consult specialized literature in nucleoside
chemistry for detailed procedures.

Data Presentation

Table 1: Synthesis of Various Alkyl lodides from Alcohols[7]
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. Boiling Point
Alcohol Product Procedure Yield (%)
(°C I mm Hg)
n-Butanol n-Butyl iodide A 80 126-128 /760
n-Hexanol n-Hexyl iodide A 75 64-66 / 15
2-Phenylethyl
2-Phenylethanol o A 95 94-95/1.5
iodide
2,2-Dimethyl-1,3-  1,3-Diiodo-2,2-
. . 75 70-71/0.1
propanediol dimethylpropane
tert-Amyl alcohol  tert-Amyl iodide B 80 50-52 /50
Ethyl 3-
) Ethyl 3-
hydroxypropionat ) B 90 6566/ 8
iodopropionate
e
Cyclohexanol lodocyclohexane B 74-75 66—68 /12

Procedure A is as described for neopentyl iodide. Procedure B involves the pre-formation of the
oily methyltriphenoxyphosphonium iodide before the addition of the alcohol.

Mandatory Visualizations
Logical Workflow for the Synthesis of Neopentyl lodide

The following diagram illustrates the key steps and transformations in the synthesis of
neopentyl iodide using triphenyl phosphite and methyl iodide.
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Caption: Workflow for Neopentyl lodide Synthesis.

Reaction Mechanism for Alcohol to Alkyl lodide
Conversion

This diagram outlines the proposed mechanistic pathway for the conversion of an alcohol to an
alkyl iodide using methyltriphenoxyphosphonium iodide.
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Step 1: Formation of the Phosphonium Salt
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Caption: Mechanism of Alcohol to Alkyl lodide Conversion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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